Telaprevir

Descripción

Propiedades

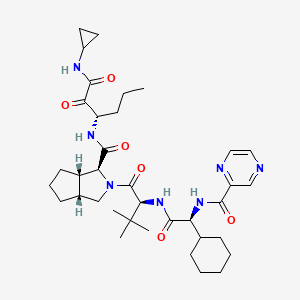

IUPAC Name |

(3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H53N7O6/c1-5-10-25(29(44)34(48)39-23-15-16-23)40-33(47)28-24-14-9-13-22(24)20-43(28)35(49)30(36(2,3)4)42-32(46)27(21-11-7-6-8-12-21)41-31(45)26-19-37-17-18-38-26/h17-19,21-25,27-28,30H,5-16,20H2,1-4H3,(H,39,48)(H,40,47)(H,41,45)(H,42,46)/t22-,24-,25-,27-,28-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAWEDCPNXPBQM-GDEBMMAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@@H]2[C@H]3CCC[C@H]3CN2C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C4CCCCC4)NC(=O)C5=NC=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H53N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193304 | |

| Record name | Telaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

679.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Telaprevir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 0.0047 mg/mL, 3.55e-02 g/L | |

| Record name | Telaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05521 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Telaprevir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Telaprevir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to off-white powder | |

CAS No. |

402957-28-2 | |

| Record name | Telaprevir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402957-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Telaprevir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402957282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05521 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Telaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopenta[c]pyrrole-1-carboxamide, (2S)-2-cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valyl-N-[(1S)-1-[2-(cyclopropylamino)-2-oxoacetyl]butyl]octahydro-, (1S,3aR,6aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELAPREVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/655M5O3W0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Telaprevir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Telaprevir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Telaprevir in HCV Replication

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telaprevir (VX-950) is a potent, direct-acting antiviral (DAA) agent that marked a significant advancement in the treatment of chronic Hepatitis C Virus (HCV) genotype 1 infection.[1][2] As a peptidomimetic inhibitor, its primary target is the HCV nonstructural protein 3/4A (NS3/4A) serine protease, an enzyme indispensable for viral replication.[3] This technical guide provides an in-depth examination of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core processes.

The Hepatitis C Virus Replication Cycle and this compound's Point of Intervention

The HCV lifecycle begins with the virus binding to host cell receptors, followed by entry and uncoating of the viral RNA genome. This single-stranded RNA is then translated into a large polyprotein, which must be cleaved by both host and viral proteases to produce mature structural and nonstructural (NS) proteins.[3][4] The NS proteins assemble into a replication complex on the endoplasmic reticulum membrane, where viral RNA replication occurs. New viral particles are then assembled and released from the cell.

The NS3/4A serine protease is a key viral enzyme responsible for cleaving the HCV polyprotein at four specific sites, generating the mature NS4A, NS4B, NS5A, and NS5B proteins.[2][4] This cleavage is an absolute requirement for the formation of the functional viral replication complex. This compound directly inhibits this critical step, thereby halting the viral lifecycle.

References

The Discovery and Development of Telaprevir: A Protease Inhibitor Revolutionizing Hepatitis C Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Telaprevir (VX-950), a potent, selective, and reversible inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, marked a significant milestone in the treatment of chronic HCV genotype 1 infection. Co-developed by Vertex Pharmaceuticals and Johnson & Johnson, its approval heralded the era of direct-acting antivirals (DAAs), fundamentally shifting the treatment paradigm from interferon-based therapies to more effective and targeted regimens. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to this compound. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pivotal antiviral agent.

Introduction: The Unmet Need and the Rise of a Targeted Therapy

Prior to the introduction of DAAs, the standard of care for chronic hepatitis C, a combination of pegylated interferon-alfa and ribavirin, was fraught with significant side effects and offered suboptimal cure rates, particularly for patients with HCV genotype 1.[1] The HCV NS3/4A serine protease, an enzyme crucial for viral replication, was identified as a prime target for therapeutic intervention.[2] This enzyme is responsible for cleaving the HCV polyprotein into mature non-structural proteins essential for the viral life cycle.[3] The development of this compound was a result of a structure-based drug design approach aimed at specifically inhibiting this viral protease.[2]

Mechanism of Action: Halting Viral Replication at its Core

This compound functions by binding to the active site of the HCV NS3/4A serine protease in a covalent yet reversible manner.[4] This binding blocks the proteolytic activity of the enzyme, thereby preventing the processing of the HCV polyprotein.[3] The inhibition of polyprotein cleavage disrupts the formation of the viral replication complex, ultimately suppressing HCV replication.[4]

The Hepatitis C Virus Replication Cycle and this compound's Point of Intervention

The HCV life cycle begins with the virus entering a host hepatocyte.[5] The viral RNA is then translated into a single large polyprotein, which is subsequently cleaved by host and viral proteases into structural and non-structural proteins.[6][7] The non-structural proteins, including NS3/4A, NS5A, and NS5B, form a replication complex that synthesizes new viral RNA.[3] This new RNA is then packaged into new virus particles that are released from the cell.[5] this compound's inhibition of the NS3/4A protease is a critical intervention in this cycle, as it prevents the maturation of the non-structural proteins necessary for replication.

Quantitative Data: Gauging the Potency and Efficacy of this compound

The antiviral activity and clinical efficacy of this compound have been quantified through a series of in vitro assays and extensive clinical trials.

In Vitro Antiviral Activity

This compound's potency against the HCV NS3/4A protease and its ability to inhibit viral replication in cell-based assays are summarized below.

| Parameter | HCV Genotype | Value | Assay Type | Reference |

| IC50 | Genotype 1b | 0.354 µM | HCV Replicon Assay (48h) | [4] |

| IC90 | Genotype 1b | 0.830 µM | HCV Replicon Assay (48h) | [4] |

| Ki | Genotype 1 | 7 nM | Enzyme Inhibition Assay | [8] |

| IC50 | Genotype 1b | 130 nM | Protease Cleavage Assay | [9] |

| IC50 | Genotype 2b | Similar to Genotype 1 | Protease Cleavage Assay | [9] |

Clinical Efficacy: Sustained Virologic Response (SVR) Rates

The primary endpoint in clinical trials for HCV therapies is the achievement of a sustained virologic response (SVR), defined as undetectable HCV RNA 24 weeks after the completion of therapy, which is considered a cure. This compound, in combination with pegylated interferon alfa and ribavirin (PR), demonstrated significantly higher SVR rates compared to PR alone in both treatment-naïve and treatment-experienced patients with HCV genotype 1.

Table 2: SVR Rates in Phase 3 Clinical Trials of this compound

| Study | Patient Population | Treatment Arm | SVR Rate (%) | Reference |

| ADVANCE | Treatment-Naïve | This compound (12 weeks) + PR (24/48 weeks) | 75 | [10] |

| Placebo + PR (48 weeks) | 44 | [10] | ||

| REALIZE | Treatment-Experienced (Prior Relapsers) | This compound + PR | 86 | |

| Placebo + PR | 24 | |||

| Treatment-Experienced (Prior Partial Responders) | This compound + PR | 57 | ||

| Placebo + PR | 15 | |||

| Treatment-Experienced (Prior Null Responders) | This compound + PR | 31 | ||

| Placebo + PR | 5 |

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been characterized in both healthy volunteers and HCV-infected patients.

| Parameter | Value | Conditions | Reference |

| Time to Cmax | 3.75 - 5.00 hours | Single dose, fasted state | [11] |

| Half-life (t1/2) | 5.37 - 9.32 hours | Single dose, fasted state | [11] |

| Effective Half-life | 9 - 11 hours | Steady state | [12] |

| Protein Binding | 59 - 76% | - | [13] |

| Metabolism | Primarily via CYP3A4 | - | [12] |

| Elimination | 82% in feces, 9% expired, 1% in urine | - | [12] |

Experimental Protocols

HCV NS3/4A Protease FRET Assay

This assay is used to determine the in vitro inhibitory activity of compounds against the HCV NS3/4A protease.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair. The peptide is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the NS3/4A protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Methodology:

-

Reagents and Materials: Recombinant HCV NS3/4A protease, FRET peptide substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM DTT, 20% glycerol), test compound (this compound), and a fluorescence microplate reader.

-

Procedure: a. The test compound is serially diluted in the assay buffer. b. The recombinant NS3/4A protease is pre-incubated with the test compound for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding. c. The enzymatic reaction is initiated by the addition of the FRET peptide substrate. d. The fluorescence intensity is monitored kinetically over time using a microplate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: The rate of substrate cleavage is determined from the linear phase of the fluorescence increase. The percent inhibition is calculated relative to a no-inhibitor control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

HCV Subgenomic Replicon Assay

This cell-based assay is used to evaluate the antiviral activity of compounds against HCV replication.

Principle: Huh-7 human hepatoma cells are engineered to contain an HCV subgenomic replicon. This replicon is a portion of the HCV genome that can autonomously replicate within the cells but does not produce infectious virus particles. The replicon often contains a reporter gene, such as luciferase, which allows for the quantification of viral replication.

Methodology:

-

Cell Line: A stable Huh-7 cell line harboring an HCV subgenomic replicon (e.g., genotype 1b) is used.

-

Procedure: a. Replicon-containing cells are seeded into multi-well plates. b. After cell attachment, the cells are treated with serial dilutions of the test compound (this compound). c. The cells are incubated for a specified period (e.g., 48-72 hours) to allow for viral replication and the effect of the compound to manifest. d. The level of HCV RNA replication is quantified. If a luciferase reporter is used, the cells are lysed, and luciferase activity is measured using a luminometer. Alternatively, total cellular RNA can be extracted, and HCV RNA levels can be quantified by real-time RT-PCR.

-

Data Analysis: The EC50 value, the concentration of the compound that inhibits HCV replication by 50%, is calculated by plotting the percentage of replication inhibition against the logarithm of the compound concentration. Cytotoxicity of the compound is also assessed in parallel to ensure that the observed antiviral effect is not due to cell death.

The Discovery and Development Workflow

The journey of this compound from a laboratory concept to a clinically approved drug followed a rigorous and multi-faceted workflow.

The development of this compound was a testament to the power of a scientifically guided pathway, which sometimes required moving forward despite traditional drug discovery metrics that might have otherwise halted its progress.[14]

Chemical Synthesis

The chemical synthesis of this compound is a complex, multi-step process. An efficient synthesis has been developed featuring a biocatalytic desymmetrization and two multicomponent reactions as key steps.[15] The synthesis involves the preparation of key intermediates which are then coupled to form the final molecule. One of the key fragments is the octahydrocyclopenta[c]pyrrole-1-carboxylic acid.[16] The final steps typically involve the coupling of a tripeptidic acid intermediate with a cyclopropyl amide amine, followed by an oxidation step to yield this compound.[16]

Resistance

As with many antiviral agents, the emergence of drug resistance is a concern with this compound. Resistance-associated variants (RAVs) have been identified in the NS3 protease region. Common mutations conferring resistance to this compound include those at positions V36, T54, R155, and A156.[17] The development of these resistance mutations was a key factor in the recommendation to use this compound as part of a combination therapy regimen to provide a higher barrier to resistance.

Conclusion

This compound's journey from a targeted molecular concept to a cornerstone of hepatitis C therapy exemplifies a successful application of modern drug discovery and development principles. Its potent and specific inhibition of the HCV NS3/4A protease offered a new lease on life for many patients with chronic hepatitis C genotype 1 infection. While newer, even more effective, and better-tolerated interferon-free DAA regimens have since superseded this compound-based therapies, its development was a critical step forward, paving the way for the highly effective HCV treatments available today and providing invaluable lessons for the development of future antiviral agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. fiercepharma.com [fiercepharma.com]

- 3. Lifecycle - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound: Phase 3 ADVANCE Study Data Presented at AASLD [natap.org]

- 11. Pharmacokinetic characteristics of this compound in healthy Korean male subjects and comparisons with Japanese - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. researchgate.net [researchgate.net]

- 14. Discovery and development of this compound: an NS3-4A protease inhibitor for treating genotype 1 chronic hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A highly efficient synthesis of this compound by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. This compound | 402957-28-2 [chemicalbook.com]

- 17. scienceopen.com [scienceopen.com]

Early-stage in vitro studies of Telaprevir antiviral activity

An In-depth Technical Guide to Early-Stage In Vitro Studies of Telaprevir's Antiviral Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (VX-950) was a pioneering direct-acting antiviral (DAA) agent developed for the treatment of chronic Hepatitis C Virus (HCV) infection, specifically targeting genotype 1.[1][2] As a peptidomimetic inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) serine protease, this compound represented a significant advancement from the standard-of-care interferon-based therapies, offering substantially improved sustained virologic response (SVR) rates when used in combination regimens.[3][4] This guide provides a detailed overview of the core early-stage in vitro studies that characterized this compound's antiviral activity, mechanism of action, potency, and resistance profile.

Mechanism of Action

This compound functions by directly inhibiting the enzymatic activity of the HCV NS3/4A serine protease, which is essential for the viral life cycle.[3][5] The NS3/4A protease is responsible for cleaving the virally encoded polyprotein at four specific sites to release mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B).[1][2][6] These proteins are critical components of the viral replication complex.

This compound acts as a slow-binding, reversible, and covalent inhibitor.[3][7][8] It binds to the active site of the protease, forming a stable but reversible covalent bond with the catalytic serine residue (S139).[3][9] This action effectively blocks the protease from processing the HCV polyprotein, thereby halting viral replication.[3][10]

Caption: this compound's mechanism of action, inhibiting HCV NS3/4A protease cleavage of the viral polyprotein.

Quantitative In Vitro Potency

The antiviral activity of this compound was quantified using both biochemical and cell-based assays. Biochemical assays measure the direct inhibition of the purified NS3/4A enzyme, while cell-based HCV replicon assays measure the inhibition of viral RNA replication within human hepatoma cells (Huh-7).

Summary of Potency Data

The following table summarizes the key quantitative metrics for this compound's in vitro activity, primarily against HCV genotype 1.

| Assay Type | Metric | Value | HCV Genotype | Reference |

| Biochemical Assay | Ki | 7 nM | Genotype 1 (H strain) | [8] |

| Biochemical Assay | IC50 | 10 nM | Not Specified | [1] |

| HCV Replicon Assay | EC50 (48h) | 0.354 µM | Genotype 1b | [7] |

| HCV Replicon Assay | EC50 (24h) | 0.574 µM | Genotype 1b | [7] |

| HCV Replicon Assay | EC50 (72h) | 0.210 µM | Genotype 1b | [7] |

| HCV Replicon Assay | EC50 (120h) | 0.139 µM | Genotype 1b | [7] |

| HCV Replicon Assay | EC90 (48h) | 0.830 µM | Genotype 1b | [7] |

Note: IC50 (half maximal inhibitory concentration) is typically used for biochemical assays, while EC50 (half maximal effective concentration) is used for cell-based assays. The terms are sometimes used interchangeably in the literature.

Activity Across Genotypes

In vitro studies demonstrated that this compound has potent activity against HCV genotype 1.[11] Its activity against other genotypes is reduced. For instance, the concentration required to inhibit genotype 4 was approximately 6-fold higher than for genotype 1.[12] Studies also showed a loss of potency against genotypes 2b and 3a.[6]

Combination Studies

In vitro studies combining this compound with interferon-alpha (IFN-α) showed an additive to moderate synergistic effect on the reduction of HCV RNA replication.[7] This combination also demonstrated an enhanced ability to suppress the emergence of resistance mutations without a significant increase in cytotoxicity.[7]

Experimental Protocols

Standardized in vitro assays were crucial for characterizing the antiviral profile of this compound. The HCV replicon system was the cornerstone for evaluating cell-based antiviral activity.

HCV Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication in a human liver cell line.

Methodology:

-

Cell Plating: Stable human hepatoma cells (Huh-7) that harbor a subgenomic HCV replicon are seeded into 96-well plates at a density of approximately 1 x 104 cells per well.[13]

-

Compound Incubation: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of this compound. A common solvent vehicle is 0.5% DMSO.[7][13] The cells are then incubated for a specified period, typically 48 to 72 hours, at 37°C.[7]

-

RNA Extraction: After incubation, total cellular RNA is extracted from the cells using a commercial kit (e.g., RNeasy-96 kit).[7][13]

-

Quantification of HCV RNA: The level of HCV RNA is quantified using a one-step real-time quantitative reverse transcription PCR (qRT-PCR) assay.[13]

-

Data Analysis: The EC50 value is calculated by plotting the percentage of HCV RNA inhibition against the log concentration of this compound and fitting the data to a four-parameter sigmoid dose-response curve.

Caption: Standard experimental workflow for the HCV replicon assay.

Biochemical NS3/4A Protease Assay

This assay directly measures the inhibition of the purified HCV NS3/4A enzyme.

Methodology:

-

Assay Components: The reaction mixture includes the purified recombinant NS3/4A protease enzyme, a specific fluorogenic peptide substrate, and the inhibitor (this compound) at various concentrations.

-

Reaction Initiation: The reaction is initiated by adding the substrate to the enzyme/inhibitor mixture.

-

Signal Detection: As the protease cleaves the substrate, a fluorescent signal is released. Because this compound is a slow-binding inhibitor, it is critical to use a continuous assay that monitors the reaction progress over time to accurately determine its potency.[14]

-

Data Analysis: The rate of substrate cleavage is measured, and the IC50 value is determined by analyzing the inhibition at different drug concentrations. Kinetic parameters like Ki are derived from detailed progress curve analysis.[14]

Cytotoxicity Assay

To ensure that the observed antiviral activity is not due to cell death, cytotoxicity assays are run in parallel.

Methodology:

-

Cell Plating: Parental Huh-7 or HepG2 cells (which do not contain the HCV replicon) are plated at a density of 1-4 x 104 cells per well.[13]

-

Compound Incubation: Cells are incubated with the same concentrations of this compound used in the replicon assay for the same duration (e.g., 48 hours).[7]

-

Viability Measurement: Cell viability is assessed using a colorimetric method, such as a tetrazolium (MTS)-based assay, which measures mitochondrial metabolic activity.[7][13]

-

Data Analysis: The CC50 (50% cytotoxic concentration) is calculated. The ratio of CC50 to EC50 gives the selectivity index (SI), a measure of the drug's therapeutic window. This compound showed no significant cytotoxicity at effective antiviral concentrations.[7]

In Vitro Resistance Profile

A critical aspect of early-stage evaluation is characterizing the potential for antiviral resistance. In vitro studies were instrumental in identifying the key amino acid substitutions in the NS3 protease that confer resistance to this compound.

Key Resistance-Associated Variants (RAVs)

Selection experiments in replicon systems and biochemical analysis of site-directed mutants identified several key RAVs. The primary sites of resistance mutations are located at amino acid positions V36, T54, R155, and A156 of the NS3 protease.[2][15][16]

The following table summarizes the impact of specific mutations on this compound susceptibility, expressed as the fold-change in IC50/EC50 compared to the wild-type virus.

| NS3 Mutation(s) | Fold-Change in Susceptibility | Resistance Level | Reference |

| T54S | 1.9-fold | Low | [15] |

| T54A | 11.7-fold | Medium | [15] |

| V36A/M, T54A/S, R155K/T | 3 to 25-fold | Low to Medium | [2] |

| A156S | 3 to 25-fold | Low to Medium | [2] |

| A156V/T | >62-fold | High | [2] |

| V36M + R155K/T | >62-fold | High | [2] |

These studies revealed that single mutations could confer low-to-medium level resistance, while certain double mutations could lead to high-level resistance.[2][15] This low genetic barrier to resistance highlighted the necessity of using this compound in combination with other antiviral agents to prevent rapid viral breakthrough.[5][6]

Conclusion

The early-stage in vitro characterization of this compound was fundamental to its development. These studies precisely defined its mechanism as a potent, slow-binding, covalent inhibitor of the HCV NS3/4A protease.[3][8] Quantitative replicon and biochemical assays established its high potency against genotype 1 HCV, while also revealing limitations against other genotypes.[6][7][11] Crucially, in vitro resistance profiling identified the key mutational pathways leading to reduced susceptibility, underscoring the clinical need for combination therapy.[2][15] The comprehensive data gathered from these foundational studies provided a robust rationale for advancing this compound into clinical trials, ultimately leading to its approval as a transformative therapy for chronic hepatitis C.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound: a promising protease inhibitor for the treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors | PLOS Pathogens [journals.plos.org]

- 10. This compound: Hepatitis Uses, Side Effects, Dosage [medicinenet.com]

- 11. This compound: a review of its use in the management of genotype 1 chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease [xiahepublishing.com]

- 15. Molecular basis of this compound resistance due to V36 and T54 mutations in the NS3-4A protease of the hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

The Molecular Basis for Telaprevir's Inhibition of HCV NS3/4A Protease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular underpinnings of Telaprevir's inhibitory action against the Hepatitis C Virus (HCV) NS3/4A protease, a critical enzyme in the viral replication cycle. Through a comprehensive review of structural, kinetic, and thermodynamic data, this document provides a detailed understanding of the drug-target interaction, offering valuable insights for researchers in virology and professionals in drug development.

Introduction: Targeting the HCV NS3/4A Protease

The HCV NS3/4A protease is a heterodimeric complex essential for the processing of the viral polyprotein into mature, functional non-structural proteins.[1][2] Its pivotal role in viral replication makes it a prime target for antiviral therapy. This compound (VX-950) is a potent, peptidomimetic inhibitor of the NS3/4A serine protease.[3] This guide delves into the precise mechanism by which this compound achieves its inhibitory effect.

Mechanism of Inhibition: A Reversible, Covalent Interaction

This compound functions as a reversible, covalent inhibitor of the HCV NS3/4A protease.[3][4] Its mechanism is characterized by a "slow-binding and slow-dissociation" process.[3] The key to its inhibitory action lies in its α-ketoamide warhead, which forms a covalent, yet reversible, bond with the catalytic serine residue (Ser139) in the active site of the protease.[5] This interaction mimics the tetrahedral intermediate of the natural substrate cleavage, effectively blocking the enzyme's catalytic activity.[5]

The inhibition process can be depicted as a two-step mechanism: an initial non-covalent binding of this compound to the active site, followed by the formation of a covalent hemiketal adduct between the inhibitor's keto group and the hydroxyl group of Ser139.

References

- 1. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease [xiahepublishing.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Initial clinical trial findings for Telaprevir in HCV treatment

An In-depth Technical Guide to the Initial Clinical Trial Findings for Telaprevir in HCV Treatment

Introduction

This compound (TVR) marked a significant advancement in the treatment of chronic Hepatitis C Virus (HCV) genotype 1 infection, representing one of the first direct-acting antiviral agents (DAAs) to receive approval. As a potent inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) serine protease, this compound directly targets a key enzyme essential for viral replication.[1][2] This guide provides a comprehensive overview of the initial clinical trial findings that established the efficacy and safety profile of this compound-based regimens, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

The Hepatitis C virus genome is translated into a single large polyprotein, which must be cleaved by viral and host proteases to produce functional viral proteins necessary for replication and the assembly of new virus particles.[1][3] The HCV NS3/4A serine protease is responsible for multiple cleavages within the non-structural region of this polyprotein.[2][3][4]

This compound is a peptidomimetic, covalent, and reversible inhibitor of the NS3/4A protease.[1][3] By binding to the active site of the protease, this compound blocks the processing of the viral polyprotein, thereby halting viral replication.[1][5] Furthermore, the NS3/4A protease is known to interfere with the host's innate immune signaling pathways; its inhibition by this compound may help restore the host's immune response against the virus.[1][6]

Clinical Trial Experimental Protocols

The clinical development of this compound involved a series of Phase II and III trials designed to evaluate its efficacy and safety in combination with the then-standard of care, pegylated interferon alfa (Peg-IFN) and ribavirin (RBV).

Study Design and Patient Populations

Key trials such as PROVE 1, PROVE 2, PROVE 3, ADVANCE, and REALIZE enrolled patients with chronic HCV genotype 1.[7][8][9] These studies included both treatment-naïve patients and those who had previously failed therapy with Peg-IFN/RBV.[7][8] Treatment-experienced patients were further categorized as:

-

Relapsers: Achieved undetectable HCV RNA during prior therapy but the virus became detectable after treatment ended.

-

Partial Responders: Achieved a >2 log10 IU/mL decrease in HCV RNA by week 12 but never became undetectable.

-

Null Responders: Achieved a <2 log10 IU/mL decrease in HCV RNA by week 12 of prior therapy.

Treatment Regimens

The trials evaluated various this compound-based triple therapy regimens against a control arm of Peg-IFN/RBV for 48 weeks. A key innovation was the concept of response-guided therapy (RGT), where the total treatment duration was shortened for patients who achieved an extended rapid virologic response (eRVR), defined as undetectable HCV RNA at weeks 4 and 12.[10][11]

-

This compound Dosage: 750 mg every 8 hours, taken with food.[10][12]

-

Ribavirin Dosage: 1000–1200 mg daily, based on body weight.[10][12]

The general workflow involved an initial phase of triple therapy, followed by a consolidation phase of Peg-IFN/RBV alone.

Initial Clinical Trial Findings

The addition of this compound to Peg-IFN/RBV led to significantly higher rates of Sustained Virologic Response (SVR), defined as undetectable HCV RNA 24 weeks after the end of treatment, which is considered a virologic cure.

Efficacy in Treatment-Naïve Patients

In treatment-naïve patients, this compound-based regimens demonstrated superior SVR rates compared to the 48-week standard of care, while also allowing for a shorter total treatment duration for a majority of patients.[7]

| Phase III Trial (ADVANCE) | T8PR (24/48 wks) | T12PR (24/48 wks) | Control (Peg-IFN/RBV 48 wks) |

| Overall SVR Rate | 69% | 75% | 44% |

| Data from the ADVANCE trial. SVR rates for this compound arms were significantly higher than control (P<0.001).[12][13] |

| Phase II Trials | This compound-based Regimen (24 wks) | Control (Peg-IFN/RBV 48 wks) |

| PROVE 1 SVR Rate | 61% | 41% |

| PROVE 2 SVR Rate | 68% | 46% |

| Final results from the PROVE 1 and PROVE 2 studies.[7][8] |

Efficacy in Treatment-Experienced Patients

This compound also showed significant efficacy in patients who had previously failed Peg-IFN/RBV therapy. The REALIZE trial demonstrated substantial improvements in SVR rates across all subgroups of treatment-experienced patients.

| Phase III Trial (REALIZE) | This compound-based Regimen | Control (Peg-IFN/RBV 48 wks) |

| Prior Relapsers | 83% - 88% | 24% |

| Prior Partial Responders | 54% - 59% | 15% |

| Prior Null Responders | 29% - 33% | 5% |

| Data from the REALIZE trial. All comparisons between this compound arms and control were statistically significant (P<0.001).[13][14] |

Safety and Tolerability

While efficacious, this compound-based triple therapy was associated with a higher incidence of adverse events compared to Peg-IFN/RBV alone.[15] The most common side effects are summarized below.

| Adverse Event | This compound Combination Therapy | Peg-IFN/RBV Alone |

| Rash | ~56% | ~32% |

| Pruritus | ~47% | ~17% |

| Anemia | ~36% | ~17% |

| Nausea | ~39% | ~28% |

| Anorectal Events | ~29% | ~7% |

| Incidence rates are approximate, compiled from Phase III trial data.[12][13][16][17] Discontinuation due to adverse events was more frequent in the this compound arms.[12][16] |

Serious skin reactions, though rare, were a notable risk, including cases of Drug Rash with Eosinophilia and Systemic Symptoms (DRESS) and Stevens-Johnson syndrome.[15][17][18] Anemia was also more frequent and could be more severe, sometimes requiring dose reduction of ribavirin or the use of erythropoietin.[16]

Conclusion

The initial clinical trials of this compound fundamentally changed the treatment landscape for chronic HCV genotype 1 infection. The data unequivocally demonstrated that the addition of this compound to pegylated interferon and ribavirin significantly increased SVR rates in both treatment-naïve and treatment-experienced populations.[12] These trials also successfully introduced the concept of response-guided therapy, allowing for a shorter treatment duration for many patients without compromising efficacy.[11] While the safety profile required careful management of adverse events like rash and anemia, the substantial improvement in cure rates established this compound as a cornerstone of a new era of direct-acting antiviral therapy for Hepatitis C.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound/boceprevir era: From bench to bed and back - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Mechanism, Indication, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. Efficacy and safety of this compound in patients with genotype 1 hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. OP11 Final results from this compound phase II studies in genotype 1 treatment-naive or experienced subjects with chronic hepatitis C | Gut [gut.bmj.com]

- 8. Efficacy and safety of this compound, a new protease inhibitor, for difficult-to-treat patients with genotype 1 chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vertex Reports 52% SVR 12 Rate for a 24-week this compound-based Regimen in Genotype 1 Hepatitis C Patients Who Failed Prior Treatment | Vertex Pharmaceuticals [investors.vrtx.com]

- 10. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 11. Response-Guided this compound Combination Treatment for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medscape.com [medscape.com]

- 13. jwatch.org [jwatch.org]

- 14. Review of boceprevir and this compound for the treatment of chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. drugs.com [drugs.com]

- 17. Side Effects of Incivek (this compound): Interactions & Warnings [medicinenet.com]

- 18. DRESS Syndrome Induced by this compound: A Potentially Fatal Adverse Event in Chronic Hepatitis C Therapy | MDedge [mdedge.com]

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of Telaprevir Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, and the viral NS3/4A serine protease is a clinically validated target for antiviral therapy. Telaprevir was a pioneering direct-acting antiviral (DAA) that specifically inhibits this protease.[1][2][3] The development of analogues and second-generation inhibitors aims to improve potency, expand genotypic coverage, and overcome resistance.[1][2] High-throughput screening (HTS) assays are crucial for the rapid identification and characterization of novel HCV NS3/4A protease inhibitors. This document provides detailed protocols for two primary HTS methodologies: a biochemical fluorescence resonance energy transfer (FRET)-based assay and a cell-based HCV replicon assay.

The NS3/4A protease is essential for cleaving the HCV polyprotein into mature non-structural proteins required for viral replication.[3][4] this compound and its analogues are peptidomimetic inhibitors that form a reversible, covalent bond with the active site serine of the protease, thereby blocking its function.[5][6]

HCV NS3/4A Protease Signaling Pathway

The following diagram illustrates the mechanism of action of this compound and its analogues in inhibiting the HCV NS3/4A protease, which is essential for viral replication.

Caption: Mechanism of HCV NS3/4A protease inhibition by this compound analogues.

Biochemical Assay: FRET-Based Protease Inhibition

This assay measures the direct inhibition of purified recombinant HCV NS3/4A protease activity using a synthetic peptide substrate labeled with a FRET pair. Cleavage of the substrate separates the donor and quencher fluorophores, resulting in an increase in fluorescence that is monitored to determine enzyme activity.

Experimental Workflow: FRET-Based Assay

Caption: High-throughput screening workflow for the FRET-based biochemical assay.

Protocol: FRET-Based Protease Inhibition Assay

Materials:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside.

-

Enzyme: Recombinant HCV NS3/4A protease (genotype 1b).

-

Substrate: FRET peptide substrate (e.g., Ac-DE-Dap(QXL™520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2).

-

Test Compounds: this compound analogues dissolved in DMSO.

-

Positive Control: this compound.

-

Negative Control: DMSO.

-

Microplates: Black, 384-well, low-volume, non-binding surface.

-

Plate Reader: Fluorescence plate reader with appropriate filters for the FRET pair (e.g., excitation at 485 nm and emission at 520 nm).

Procedure:

-

Compound Plating:

-

Prepare serial dilutions of this compound analogues in DMSO.

-

Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate. Also include wells for positive (this compound) and negative (DMSO) controls.

-

-

Enzyme Preparation and Dispensing:

-

Dilute the HCV NS3/4A protease to the desired concentration (e.g., 2 nM) in cold assay buffer.

-

Dispense 10 µL of the diluted enzyme solution into each well of the assay plate containing the compounds.

-

-

Pre-incubation:

-

Centrifuge the plates briefly to ensure mixing.

-

Incubate the plates at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

-

-

Reaction Initiation:

-

Prepare the FRET substrate solution by diluting it to the desired final concentration (e.g., 200 nM) in assay buffer.

-

Dispense 10 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final reaction volume is 20 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader.

-

Monitor the increase in fluorescence intensity kinetically for 30-60 minutes at room temperature.

-

-

Data Analysis:

-

Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Calculate the percentage of inhibition for each compound concentration relative to the controls: % Inhibition = 100 x (1 - [(Rate_compound - Rate_background) / (Rate_DMSO - Rate_background)])

-

Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value for each this compound analogue.

-

Cell-Based Assay: HCV Replicon System

This assay measures the inhibition of HCV RNA replication within human hepatoma cells (Huh-7) that harbor a subgenomic HCV replicon. The replicon contains a reporter gene (e.g., luciferase) whose expression is dependent on viral replication. A decrease in reporter signal indicates inhibition of HCV replication.[7]

Experimental Workflow: Cell-Based Replicon Assay

Caption: Workflow for the cell-based HCV replicon assay and parallel cytotoxicity assessment.

Protocol: Cell-Based HCV Replicon Assay

Materials:

-

Cells: Huh-7 cells stably expressing an HCV genotype 1b subgenomic replicon with a luciferase reporter gene.

-

Cell Culture Medium: DMEM supplemented with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin, and G418 for selection.

-

Test Compounds: this compound analogues dissolved in DMSO.

-

Positive Control: this compound.

-

Negative Control: DMSO.

-

Microplates: White, 384-well, clear-bottom, cell culture-treated.

-

Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Bright-Glo™).

-

Luminometer: Plate-based luminometer.

-

Cytotoxicity Assay Reagent: Commercially available cell viability reagent (e.g., CellTiter-Glo®).

Procedure:

-

Cell Plating:

-

Trypsinize and resuspend the HCV replicon cells in cell culture medium without G418.

-

Adjust the cell density to 5 x 10^4 cells/mL.

-

Dispense 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).

-

Incubate the plates for 4-6 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

-

-

Compound Addition:

-

Prepare serial dilutions of the this compound analogues in cell culture medium.

-

Add 10 µL of the diluted compounds to the respective wells. The final DMSO concentration should be ≤ 0.5%.

-

-

Incubation:

-

Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay (Antiviral Activity):

-

Equilibrate the plates and the luciferase assay reagent to room temperature.

-

Add 25 µL of the luciferase assay reagent to each well.

-

Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

-

Measure the luminescence using a plate luminometer.

-

-

Cytotoxicity Assay (Parallel Plate):

-

A parallel plate should be set up under identical conditions to assess compound cytotoxicity.

-

Add 25 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.

-

Incubate according to the manufacturer's instructions.

-

Measure the appropriate signal (e.g., luminescence or fluorescence) to determine cell viability.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of HCV replication for each compound concentration.

-

Determine the EC50 (50% effective concentration) by fitting the data to a dose-response curve.

-

From the cytotoxicity assay, determine the CC50 (50% cytotoxic concentration).

-

Calculate the selectivity index (SI) as CC50 / EC50.

-

Data Presentation: In Vitro Activity of HCV NS3/4A Protease Inhibitors

The following table summarizes the in vitro activity of this compound and other selected HCV NS3/4A protease inhibitors. This data is compiled from various sources for comparative purposes.

| Compound | Target | Assay Type | Genotype | IC50 / EC50 (nM) | Reference(s) |

| This compound | NS3/4A Protease | Biochemical (IC50) | 1b | 130 | [8] |

| Cell-based (EC50) | 1b | 354 | [5] | ||

| Boceprevir | NS3/4A Protease | Biochemical (IC50) | 1b | 80 | [8] |

| Simeprevir | NS3/4A Protease | Biochemical (IC50) | 1b | 17 | [9] |

| Danoprevir | NS3/4A Protease | Biochemical (IC50) | 1b | 0.29 | [10] |

| Grazoprevir | NS3/4A Protease | Biochemical (IC50) | 1b | 0.004 | [11] |

| Cell-based (EC50) | 1b | 0.5 | [11] | ||

| Glecaprevir | NS3/4A Protease | Biochemical (IC50) | 1b | 3.5 - 11.3 | [10] |

Note: IC50 and EC50 values can vary depending on the specific assay conditions, enzyme/replicon constructs, and laboratory. The data presented here is for illustrative purposes.

Conclusion

The described FRET-based biochemical and cell-based replicon assays provide robust and scalable platforms for the high-throughput screening and characterization of this compound analogues and other HCV NS3/4A protease inhibitors. The biochemical assay allows for the direct assessment of enzyme inhibition, while the cell-based assay provides a more physiologically relevant context by evaluating antiviral activity in a cellular environment and enabling the simultaneous assessment of cytotoxicity. Together, these assays are indispensable tools in the discovery and development of next-generation direct-acting antivirals for the treatment of Hepatitis C.

References

- 1. New therapeutic strategies in HCV: second-generation protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. immune-system-research.com [immune-system-research.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. astx.com [astx.com]

- 8. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

Application Notes and Protocols for Determining Telaprevir IC50 Values in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telaprevir is a potent, direct-acting antiviral agent that functions as a reversible, covalent inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease.[1][2][3] This enzyme is critical for the cleavage of the HCV polyprotein, a process essential for viral replication.[2][4][5] Determining the half-maximal inhibitory concentration (IC50) of this compound in cell-based assays is a fundamental step in assessing its antiviral potency and in the development of new antiviral therapies. This document provides detailed protocols and data for the determination of this compound IC50 values using the HCV replicon system, a widely accepted cell-based model.

Mechanism of Action

This compound specifically targets the HCV NS3/4A serine protease.[2][3] The NS3 protease requires the NS4A protein as a cofactor to efficiently cleave the viral polyprotein into mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B).[4][5][6] These proteins are essential components of the viral replication complex. This compound binds to the active site of the NS3 protease, forming a stable, yet reversible, covalent bond with the catalytic serine residue.[2][4] This inhibition prevents the processing of the polyprotein, thereby halting HCV replication.[2]

References

- 1. selleckchem.com [selleckchem.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - Mechanism, Indication, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. This compound/boceprevir era: From bench to bed and back - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols for In Vivo Efficacy Testing of Telaprevir

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of animal models and detailed protocols for the in vivo efficacy testing of Telaprevir, a direct-acting antiviral agent against Hepatitis C Virus (HCV). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the antiviral activity of this compound and similar compounds.

Introduction to this compound and In Vivo Models

This compound is a potent, selective, and reversible inhibitor of the HCV NS3/4A serine protease, a key enzyme in the viral replication cycle.[1] Preclinical in vivo studies are crucial to assess the efficacy, pharmacokinetics, and pharmacodynamics of antiviral agents like this compound before advancing to human clinical trials. The primary animal models for HCV research have historically been the chimpanzee and, more recently, various types of humanized mice.[2][3]

-

Chimpanzees: As the only non-human primate susceptible to HCV infection, chimpanzees were instrumental in early HCV research.[3] However, due to ethical considerations, cost, and the fact that HCV infection in chimpanzees is often less severe than in humans, their use has been significantly curtailed.[4][5]

-

Humanized Mice: These models, particularly immunodeficient mice with transplanted human hepatocytes, have become the preferred small animal model for studying HCV infection and testing antiviral therapies.[2][6][7] They allow for robust HCV replication and provide a valuable platform for evaluating drug efficacy.[8]

Humanized Mouse Model for this compound Efficacy Testing

The most detailed and practical model for evaluating this compound's in vivo efficacy is the urokinase-type plasminogen activator (uPA)/severe combined immunodeficiency (SCID) mouse with a chimeric human liver.[9][10]

Animal Model Specifications

-

Mouse Strain: uPA+/+/SCID+/+ mice. The uPA transgene induces liver damage in the host mouse, creating a selective advantage for transplanted human hepatocytes to engraft and repopulate the liver.[6][9]

-

Humanization: Transplantation of cryopreserved human hepatocytes. Successful engraftment is typically monitored by measuring human serum albumin (HSA) levels in the mouse blood. High HSA levels indicate a significant proportion of the mouse liver has been repopulated with human cells.[9]

Experimental Workflow

The following diagram illustrates the general workflow for conducting an in vivo efficacy study of this compound in humanized mice.

Caption: Workflow for this compound efficacy testing in humanized mice.

Detailed Experimental Protocols

-

HCV Strain: Utilize a well-characterized HCV genotype 1b patient serum.[9]

-

Inoculation: Intravenously inject the HCV-positive serum into the humanized mice.

-

Viremia Monitoring: Monitor serum HCV RNA levels weekly or bi-weekly using a quantitative real-time PCR (qRT-PCR) assay.

-

Study Initiation: Once a stable and high viral load (e.g., 10^6 to 10^8 copies/mL) is established, the mice are ready for the efficacy study.[9]

-

Formulation: Prepare this compound in a suitable vehicle for oral administration.

-

Dosing Regimen: Administer this compound orally twice daily (BID). A dose-ranging study is recommended to evaluate the pharmacodynamic effects. For example, use doses of 100 mg/kg and 300 mg/kg.[9][11]

-

Treatment Duration: A treatment period of 4 to 10 days is typically sufficient to observe a significant reduction in viral load.[9][12]

-

Control Group: Include a control group of HCV-infected mice that receive the vehicle only.

-

Sample Collection: Collect serum and plasma samples at regular intervals during and after the treatment period. Liver tissue can be collected at the end of the study.[9]

-

Viral Load Quantification: Measure HCV RNA levels in the serum and liver using qRT-PCR.[9]

-

This compound Concentration Measurement: Determine the concentration of this compound in plasma and liver tissue using a validated analytical method (e.g., LC-MS/MS).[9]

-

PK/PD Analysis: Correlate the plasma and liver concentrations of this compound with the reduction in HCV RNA levels to establish a dose-response relationship.[12]

Quantitative Data from this compound In Vivo Efficacy Studies

The following tables summarize key quantitative data from a representative study of this compound in HCV-infected humanized mice.[9][12]

Table 1: Dose-Dependent Reduction in Serum HCV RNA

| Treatment Group | Dose (mg/kg, BID) | Mean Log10 Reduction in Serum HCV RNA (Day 4) |

| Vehicle Control | - | No significant change |

| This compound | 100 | ~1.5 |

| This compound | 300 | ~2.5 |

Table 2: Pharmacokinetic and Pharmacodynamic Parameters

| Parameter | Value |

| Estimated slope of viral decline (300 mg/kg) | 0.11–0.17 log10/h |

| This compound concentration in liver vs. plasma | ~4-fold higher in liver |

| Correlation of plasma this compound concentration and HCV RNA reduction | Positive and significant |

Chimpanzee Model for Antiviral Testing (Historical Perspective)

While no specific, detailed public protocols for this compound efficacy testing in chimpanzees are readily available, the general methodology for testing anti-HCV agents in this model involved the following steps.

General Protocol Outline

-

Animal Selection: Use of healthy, HCV-naive chimpanzees.[13]

-

Infection: Inoculation with a well-characterized HCV inoculum, often derived from human patient serum.[13]

-

Monitoring: Regular monitoring of serum HCV RNA levels and liver enzymes (e.g., ALT) to confirm chronic infection.[13]

-

Treatment: Administration of the antiviral agent at a specified dose and duration.

-

Efficacy Assessment: Measurement of the change in viral load during and after treatment.

The following diagram illustrates the logical relationship in the decision-making process for using animal models in HCV research.

Caption: Decision logic for selecting an animal model for HCV research.

This compound's Mechanism of Action: NS3/4A Protease Inhibition

This compound targets the HCV NS3/4A protease, which is essential for cleaving the viral polyprotein into mature, functional proteins required for viral replication.

Caption: this compound's mechanism of action on the HCV replication cycle.

Conclusion

The humanized mouse model, particularly the uPA/SCID mouse with a chimeric human liver, provides a robust and ethically viable platform for the in vivo efficacy testing of this compound and other anti-HCV compounds. The detailed protocols and expected quantitative outcomes presented in these application notes serve as a valuable resource for researchers in the field of antiviral drug development. While the chimpanzee model was historically important, the humanized mouse model now offers a more practical and widely used alternative for preclinical evaluation.

References

- 1. Overview of the PROVE studies evaluating the use of this compound in chronic hepatitis C genotype 1 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mouse Systems to Model Hepatitis C Virus Treatment and Associated Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Response-guided this compound Combination Treatment in Genotype 1 Chronic Hepatitis C Patients who had Prior Relapse to Peginterferon Alfa-2a/Ribavirin [natap.org]

- 4. crueltyfreeinternational.org [crueltyfreeinternational.org]

- 5. Hepatitis C virus infection reduces the lifespan of chimpanzees used in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hepatitis C virus replication in mice with chimeric human livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human liver chimeric mice provide a model for hepatitis B and C virus infection and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human liver chimeric mice provide a model for hepatitis B and C virus infection and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. microbiologyresearch.org [microbiologyresearch.org]

- 10. microbiologyresearch.org [microbiologyresearch.org]

- 11. researchgate.net [researchgate.net]

- 12. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 13. Prevention of hepatitis C virus infection in chimpanzees by hyperimmune serum against the hypervariable region 1 of the envelope 2 protein - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Telaprevir in Human Plasma by LC-MS/MS

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Telaprevir in human plasma. This compound is a protease inhibitor used in the treatment of hepatitis C virus (HCV) infection. The accurate measurement of its plasma concentration is crucial for therapeutic drug monitoring to ensure efficacy and minimize toxicity. This method is highly selective and sensitive, enabling the precise quantification of this compound and its separation from its less active R-diastereomer, VRT-127394. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters, making it suitable for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent inhibitor of the HCV NS3/4A serine protease and a key component of combination therapy for chronic HCV infection. Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of this compound is beneficial for optimizing treatment outcomes. LC-MS/MS offers the high sensitivity and selectivity required for accurate quantification of drugs in complex biological matrices like plasma. A critical aspect of this compound analysis is the separation from its R-diastereomer, VRT-127394, which is significantly less active. This method ensures the chromatographic separation of these two isomers.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma samples is depicted below.

Application Notes and Protocols for Telaprevir Combination Therapy in HCV Replicon Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Telaprevir, a potent inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) serine protease, was a first-generation DAA that demonstrated significant efficacy against HCV genotype 1.[1][2][3][4] HCV replicon systems, which are engineered cell lines that support autonomous HCV RNA replication without producing infectious virus particles, have been instrumental in the discovery and preclinical evaluation of DAAs like this compound.[5][6][7] These systems provide a robust and safe platform to study the antiviral activity of compounds, their mechanism of action, and the emergence of resistance.

These application notes provide detailed protocols for utilizing HCV replicon systems to evaluate the efficacy of this compound, both as a single agent and in combination with other anti-HCV drugs. The protocols are designed for researchers, scientists, and drug development professionals working on HCV therapeutics.

Mechanism of Action of this compound

This compound is a peptidomimetic inhibitor that specifically targets the NS3/4A serine protease of HCV.[1][2][3] The NS3/4A protease is essential for the viral life cycle as it is responsible for cleaving the HCV polyprotein into mature nonstructural proteins (NS4A, NS4B, NS5A, and NS5B) that are necessary for the formation of the viral replication complex.[1][3][5] this compound binds to the active site of the NS3 protease in a covalent yet reversible manner, thereby blocking its enzymatic activity.[2][6] This inhibition of polyprotein processing disrupts the formation of the replication complex and ultimately suppresses HCV RNA replication.[1][2][8]

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and its combinations in HCV replicon systems.

Table 1: Antiviral Activity of this compound in HCV Genotype 1b Replicon Cells

| Parameter | Value | Cell Line | Assay Duration | Reference |

| IC50 | 0.354 µM | Huh-7 | 48 hours | [8] |

| IC90 | 0.830 µM | Huh-7 | 48 hours | [8] |

| EC50 | 0.574 µM | Huh-7 | 24 hours | [8] |

| EC50 | 0.488 µM | Huh-7 | 48 hours | [8] |

| EC50 | 0.210 µM | Huh-7 | 72 hours | [8] |

| EC50 | 0.139 µM | Huh-7 | 120 hours | [8] |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay | CC50 | Reference |

| Huh-7 harboring HCV replicon | MTS assay | Not significant at therapeutic concentrations | [8] |

| Huh-7 (parental) | MTS assay | Not significant at therapeutic concentrations | [8] |

| HepG2 | MTS assay | Not significant at therapeutic concentrations | [8] |

Table 3: In Vitro Activity of this compound in Combination with Other DAAs in HCV Replicon Systems

| Combination | HCV Genotype | Effect | Reference |

| This compound + Interferon-α | 1b | Additive to moderate synergy | [8] |

| This compound + Daclatasvir (NS5A inhibitor) | 1b | Synergistic | [9] |

| This compound + Sofosbuvir (NS5B inhibitor) | 1 | Not explicitly detailed in replicon studies, but clinical data supports high efficacy. | [5][10][11] |

Experimental Protocols

Protocol 1: Determination of Anti-HCV Activity using a Luciferase Reporter Replicon Assay

This protocol describes the determination of the 50% effective concentration (EC50) of this compound using an HCV subgenomic replicon cell line that expresses a luciferase reporter gene.

Materials:

-

HCV subgenomic replicon cells (e.g., Huh-7 cells harboring a genotype 1b replicon with a Renilla or Firefly luciferase reporter)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.5 mg/mL G418 (for cell line maintenance)

-

Assay medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin (without G418)

-

This compound (dissolved in DMSO to a stock concentration of 10 mM)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Plating:

-

Trypsinize and resuspend the HCV replicon cells in assay medium to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 50 µM.

-

Further dilute the this compound serial dilutions in assay medium to achieve the final desired concentrations with a final DMSO concentration of 0.5% or less.

-

Include a "no drug" control (vehicle control, 0.5% DMSO in assay medium) and a "no cells" control (assay medium only).

-

After 24 hours of cell incubation, carefully remove the culture medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.

-

-

Luciferase Assay:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 20-30 minutes.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add 100 µL of the luciferase reagent to each well.

-

Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average luminescence of the "no cells" control from all other readings.

-

Normalize the data by setting the average luminescence of the vehicle control as 100% replication.

-

Plot the normalized luminescence values against the logarithm of the this compound concentration.

-

Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Protocol 2: Cytotoxicity Assay using MTT

This protocol determines the 50% cytotoxic concentration (CC50) of this compound to assess its effect on host cell viability.

Materials:

-

Huh-7 cells (or the replicon-containing cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

96-well clear tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader (570 nm)

Procedure:

-

Cell Plating:

-

Seed Huh-7 cells at a density of 5,000 cells/well in 100 µL of culture medium in a 96-well plate.

-

Incubate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in culture medium with a final DMSO concentration of 0.5% or less.

-

Include a vehicle control and a "no cells" control.

-

Remove the medium and add 100 µL of the drug dilutions or control solutions to the wells.

-

-

Incubation:

-

Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for at least 1 hour at 37°C with gentle shaking.

-

-

Data Measurement and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Normalize the data to the vehicle control (100% viability).

-

Calculate the CC50 value by plotting the percentage of cell viability against the drug concentration and using non-linear regression.

-

Protocol 3: Evaluation of Drug Combination Effects

This protocol is designed to assess the combined antiviral effect of this compound with another DAA (e.g., an NS5A or NS5B inhibitor).

Procedure:

-